molecular formula C10H11N3O2 B2895672 2,3,7-Trimethylpyrazolo[1,5-A]pyrimidine-5-carboxylic acid CAS No. 1513930-71-6

2,3,7-Trimethylpyrazolo[1,5-A]pyrimidine-5-carboxylic acid

Cat. No.: B2895672
CAS No.: 1513930-71-6
M. Wt: 205.217
InChI Key: IKNMJRDPXNLQDZ-UHFFFAOYSA-N
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Description

2,3,7-Trimethylpyrazolo[1,5-A]pyrimidine-5-carboxylic acid is a heterocyclic compound that belongs to the pyrazolopyrimidine family. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyrimidine ring, with three methyl groups and a carboxylic acid functional group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Biochemical Analysis

Biochemical Properties

2,3,7-Trimethylpyrazolo[1,5-A]pyrimidine-5-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules, such as ATP, to specific substrates . This inhibition can affect signaling pathways that regulate cell growth and differentiation. Additionally, this compound can bind to specific receptors on cell surfaces, modulating their activity and downstream signaling cascades .

Cellular Effects

The effects of this compound on cellular processes are diverse. It can influence cell signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival . By modulating these pathways, the compound can alter gene expression and cellular metabolism. For example, it has been observed to induce apoptosis in cancer cells by activating pro-apoptotic genes and inhibiting anti-apoptotic genes . Furthermore, this compound can affect cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of key metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, inhibiting their catalytic activity . This binding often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex. Additionally, the compound can interact with DNA and RNA, affecting transcription and translation processes . These interactions can lead to changes in gene expression, ultimately influencing cellular functions and responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cells. Studies have shown that it remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Prolonged exposure can lead to gradual degradation, which may reduce its efficacy. Long-term studies have also indicated that continuous treatment with the compound can result in adaptive cellular responses, such as the upregulation of detoxifying enzymes .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound can exhibit therapeutic effects, such as tumor growth inhibition and anti-inflammatory activity . Higher doses may lead to toxic effects, including liver and kidney damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological response without causing adverse effects. These findings highlight the importance of optimizing dosage regimens for potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by liver enzymes, such as cytochrome P450, leading to the formation of various metabolites . These metabolites can have distinct biological activities, contributing to the overall effects of the compound. Additionally, the compound can influence metabolic flux by modulating the activity of key enzymes involved in glycolysis and the citric acid cycle. This modulation can result in changes in metabolite levels, affecting cellular energy production and biosynthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,7-Trimethylpyrazolo[1,5-A]pyrimidine-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,5-dimethylpyrazole with ethyl acetoacetate in the presence of a base, followed by cyclization with formamide. The reaction conditions often require heating and the use of solvents such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions

2,3,7-Trimethylpyrazolo[1,5-A]pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3,7-Trimethylpyrazolo[1,5-A]pyrimidine-5-carboxylic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,7-Trimethylpyrazolo[1,5-A]pyrimidine-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three methyl groups and a carboxylic acid functional group allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development .

Properties

IUPAC Name

2,3,7-trimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-5-4-8(10(14)15)11-9-6(2)7(3)12-13(5)9/h4H,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKNMJRDPXNLQDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C(C(=NN12)C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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